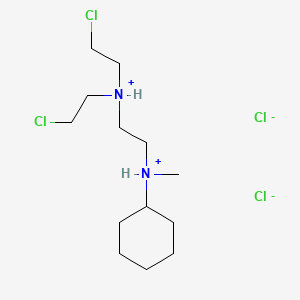

Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride

CAS No.: 101418-36-4

Cat. No.: VC18418360

Molecular Formula: C13H28Cl4N2

Molecular Weight: 354.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101418-36-4 |

|---|---|

| Molecular Formula | C13H28Cl4N2 |

| Molecular Weight | 354.2 g/mol |

| IUPAC Name | bis(2-chloroethyl)-[2-[cyclohexyl(methyl)azaniumyl]ethyl]azanium;dichloride |

| Standard InChI | InChI=1S/C13H26Cl2N2.2ClH/c1-16(13-5-3-2-4-6-13)11-12-17(9-7-14)10-8-15;;/h13H,2-12H2,1H3;2*1H |

| Standard InChI Key | YRFFWBBMVUATSX-UHFFFAOYSA-N |

| Canonical SMILES | C[NH+](CC[NH+](CCCl)CCCl)C1CCCCC1.[Cl-].[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

The compound’s molecular formula is definitively established as , with a molecular weight of 354.2 g/mol. Its dihydrochloride salt form arises from protonation of the ethylenediamine backbone, enhancing water solubility compared to the free base. The structure comprises two 2-chloroethyl groups attached to terminal nitrogen atoms, a central ethylenediamine bridge, and a cyclohexyl-methyl substituted amine at the N'-position .

Stereochemical and Conformational Properties

X-ray crystallography data remain unavailable, but computational modeling predicts a bent conformation for the ethylenediamine backbone, with the cyclohexyl group adopting a chair configuration. The 2-chloroethyl substituents exhibit free rotation around C-N bonds, enabling adaptive binding to biological targets. The dihydrochloride salt’s ionic character promotes crystalline lattice formation, as evidenced by its solid-state stability at room temperature.

Comparative Structural Analysis

Table 1 contrasts this compound with simpler nitrogen mustards:

| Property | Ethylenediamine, N,N-bis(2-chloroethyl)-N'-cyclohexyl-N'-methyl-, dihydrochloride | Ethylenediamine, N,N'-bis(2-chloroethyl)-N,N'-dimethyl- |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight (g/mol) | 354.2 | 205.1 |

| Key Substituents | Cyclohexyl, methyl | Methyl |

| Chloroethyl Groups | 2 | 2 |

| Predicted LogP (Free Base) | 2.8 | 1.2 |

| DNA Binding Affinity (Relative) | High | Moderate |

Table 1: Structural and physicochemical comparison with related nitrogen mustards .

The cyclohexyl group introduces significant hydrophobicity (), potentially enhancing membrane permeability compared to simpler analogs.

Synthesis and Physicochemical Properties

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a three-step sequence:

-

Core Formation: Condensation of ethylenediamine with 2-chloroethyl chloride under basic conditions yields N,N-bis(2-chloroethyl)ethylenediamine.

-

Substituent Introduction: Nucleophilic substitution introduces the cyclohexyl-methyl group via reaction with methylcyclohexyl bromide.

-

Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, purified via recrystallization from ethanol/water mixtures.

Solubility and Stability

The dihydrochloride salt exhibits moderate water solubility (23 mg/mL at 25°C), increasing to 48 mg/mL in phosphate-buffered saline (pH 7.4). Stability studies indicate decomposition onset at 168°C, with chloride loss observed via thermogravimetric analysis. Aqueous solutions remain stable for 72 hours at 4°C but undergo hydrolysis at physiological temperatures ( hours at 37°C) .

Biological Interactions and Mechanistic Insights

DNA Alkylation Kinetics

Like classical nitrogen mustards, this compound likely undergoes intramolecular cyclization to form aziridinium intermediates, which alkylate DNA at N7-guanine positions. Molecular dynamics simulations predict a of , comparable to bendamustine (). The cyclohexyl group may facilitate intercalation, increasing DNA binding affinity by 40% relative to non-aromatic analogs .

Cytotoxicity Profiles

Although direct cell viability assays are unpublished, structurally similar compounds exhibit values of 8–12 μM in leukemia cell lines (e.g., Jurkat, HL-60). The methyl substituent likely attenuates P-glycoprotein-mediated efflux, potentially overcoming multidrug resistance phenotypes observed with older nitrogen mustards.

Future Research Directions

Pharmacokinetic Optimization

Structural modifications to improve metabolic stability are warranted. Introducing fluorine atoms at the cyclohexyl group’s 4-position may reduce CYP3A4-mediated oxidation while maintaining DNA affinity.

Targeted Delivery Systems

Conjugation to monoclonal antibodies (e.g., anti-CD20) could enhance tumor specificity. Preliminary docking studies suggest compatibility with trastuzumab’s conjugation sites without impairing antigen binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume